o-(1-Methyl-allyl)-hydroxylamine
Overview
Description
The allyl group is a common substituent in organic chemistry with the structural formula −CH2−HC=CH2 . It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . Methallyl chloride is an organic compound with the formula CH2=C(CH3)CH2Cl . It’s a colorless liquid and a lacrymator .
Synthesis Analysis
Methallyl chloride can be synthesized via an intramolecular cyclisation reaction from methallyl chloride by treatment with a strong base such as sodium amide .Molecular Structure Analysis
The allyl group has 3 p-orbitals and two pi-electrons. The allyl radical has 3 p-orbitals and three pi-electrons . The allyl anion has 3 p-orbitals and four pi-electrons .Chemical Reactions Analysis
The 1-methylallyl radical loses a hydrogen atom following photoexcitation to its lowest valence electronically excited state .Physical and Chemical Properties Analysis
Methallyl chloride is a colorless liquid with a density of 0.9210 g/cm3 (15 °C) and a boiling point of 71–72 °C (160–162 °F; 344–345 K) .Scientific Research Applications
Transition-Metal-Catalyzed Allylic Substitution
Hydroxylamines, including o-(1-Methyl-allyl)-hydroxylamine, have been investigated for their role as nucleophiles in transition-metal-catalyzed allylic substitutions. Research has shown that the oxygen atom of hydroxylamines can act as a reactive nucleophile in these reactions. Such studies reveal the potential of hydroxylamines in forming linear and branched hydroxylamines via palladium-catalyzed reactions and achieving good enantioselectivities in aqueous mediums (Miyabe et al., 2005).
Iridium-Catalyzed Allylic Substitution
In iridium-catalyzed allylic substitution, hydroxylamines, including the o-(1-Methyl-allyl) variant, have been used successfully. These reactions demonstrate chemoselectivity, stereoselectivity, and multiple allylation control, leading to N-(1-allyl)hydroxylamines with high yields and excellent chemoselectivities and enantioselectivities (Chen et al., 2019).
Photosystem II Interaction
Hydroxylamines, including methylated variants, have been studied for their interaction with the electron-donor side of photosystem II (PSII) in plants. These studies provide insights into the biochemical mechanisms of PSII and the potential applications of hydroxylamines in influencing plant biochemistry (Beck & Brudvig, 1987).
Molecular Structure and Conformation
Research on the structure and conformation of methylated hydroxylamines, including this compound, has provided valuable information on their molecular properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Riddell et al., 1979).
Synthesis and Chemical Reactions
Studies have focused on the synthesis of N,N,O-trisubstituted hydroxylamines, highlighting the versatility and potential applications of these compounds in synthetic chemistry. This includes the stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines (Dhanju & Crich, 2016).
Radical-Based Approaches
and SynthesisInnovative radical-based approaches to O-alkylated hydroxylamines have been explored, which are important for preparing bioconjugates. This includes the study of reactions such as allylation and cycloaddition involving hydroxylamine derivatives (Quiclet-Sire et al., 2008).
Isoxazolidines Formation
Research has been conducted on the selenium-induced cyclization of O-allyl hydroxylamines, leading to the formation of N-alkyl isoxazolidines. Such studies are crucial in understanding the chemistry of isoxazolidines and their potential applications in medicinal chemistry and drug design (Tiecco et al., 1995).
Asymmetric Allylic Substitution
Studies on iridium-catalyzed enantioselective allylic substitution have shown the potential of hydroxylamines in producing a broad range of products with high yields and excellent enantioselectivity. This method has been applied in synthesizing cyclic and acyclic compounds with multiple stereocenters (Sandmeier et al., 2019).
Bromocyclization Reactions
Research on the bromoamination of O-allyl-N-tosyl-hydroxylamines has led to the formation of isoxazolidines with high yield and diastereoselectivity. These findings are significant for the synthesis of various biochemical building blocks like azido-aminoalcohols and aziridines (Egart et al., 2013).
Palladium-Catalyzed Amination
Palladium-catalyzed dynamic asymmetric allylic amination of vinyl epoxide using hydroxylamines, including this compound, has been studied. This method, applicable to both acyclic and heterocyclic amines, shows promise in synthetic chemistry, particularly in the synthesis of compounds like (R)-piperazic acid (Mangion et al., 2009).
Oxidation and Cyclization Studies
The oxidation of hydroxylamines, including the synthesis of enantiopure 3-substituted pyrroline N-oxides, has been achieved through highly regioselective oxidation of parent hydroxylamines. This process involves a double nucleophilic displacement strategy, providing insights into the synthesis of complex organic compounds with precise control over their stereochemistry (Goti et al., 1997).
Parallel Synthesis of O-alkyl Hydroxylamines
Advancements in the parallel synthesis of O-alkyl hydroxylamines, crucial in medicinal chemistry and chemical biology, have been achieved. This involves a solid-phase approach using a Mitsunobu reaction, highlighting the potential of hydroxylamines in diverse chemical syntheses (Maillard et al., 2005).
Allylic Transformations via the Meisenheimer Rearrangement
Research has been conducted on allylic transformations via the Meisenheimer rearrangement, involving the conversion of primary allyl alcohol into N,N-dimethyl-amine oxide and further transformations. This study provides insights into the potential applications of hydroxylamines in organic synthesis and molecular rearrangements (Rautenstrauch, 1973).
Environmental Chemistry Applications
The role of hydroxylamines in environmental chemistry, particularly in the production of hydroxyl radicals via the activation of hydrogen peroxide, has been explored. This study offers valuable insights into the environmental processes and the role of hydroxylamines in catalyzing important chemical reactions in nature (Chen et al., 2015).
N-O Linkage in Carbohydrates and Glycoconjugates
Hydroxylamine's role in the development of (neo)glycoconjugates, significant in glycobiology and drug discovery, has been highlighted. The review emphasizes the importance of hydroxylamine as a chemoselective ligation tool in the synthesis of carbohydrates bearing aminooxy or N-hydroxy amino groups (Chen & Xie, 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
O-but-3-en-2-ylhydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-4(2)6-5/h3-4H,1,5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABUENBNHRXMAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)ON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500475 | |
Record name | O-But-3-en-2-ylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71960-87-7 | |
Record name | O-But-3-en-2-ylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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